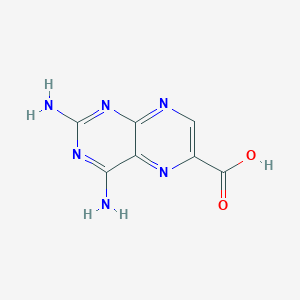

2,4-Diaminopteridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

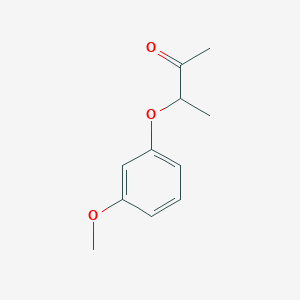

2,4-Diaminopteridine-6-carboxylic acid is a chemical compound with the molecular formula C7H6N6O2. It is a derivative of pteridine, a bicyclic heterocycle that is structurally related to folic acid and biopterin.

Applications De Recherche Scientifique

2,4-Diaminopteridine-6-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.

Biology: It plays a role in the study of enzyme cofactors and metabolic pathways.

Orientations Futures

Mécanisme D'action

2,4-Diaminopteridine-6-carboxylic acid: primarily targets dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the folate cycle, which is crucial for nucleotide synthesis and cell growth. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate (THF), a key cofactor in one-carbon metabolism.

Action Environment

- The compound’s efficacy may vary with pH changes in different tissues. Light exposure, temperature, and oxidative stress can affect stability.

Analyse Biochimique

Biochemical Properties

2,4-Diaminopteridine-6-carboxylic acid plays a pivotal role in biochemical reactions, particularly in the synthesis of pterins and folates. It interacts with enzymes such as dihydrofolate reductase and pteridine reductase, which are essential for the reduction of dihydrofolate to tetrahydrofolate. This interaction is crucial for the synthesis of nucleotides and amino acids. Additionally, this compound can act as a substrate for various nucleophilic displacement reactions, leading to the formation of substituted pteridines .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of monooxygenases, which hydroxylate amino acids such as phenylalanine, tyrosine, and tryptophan. These hydroxylation reactions are critical for neurotransmitter synthesis and other metabolic pathways. The compound’s impact on gene expression and cellular metabolism is linked to its role in folate metabolism and nucleotide synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. It acts as an inhibitor of dihydrofolate reductase, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts nucleotide synthesis and affects cell proliferation. Additionally, the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pteridines with distinct biochemical properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be hygroscopic, which can affect its stability and lead to degradation over time. Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell proliferation and metabolism observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can enhance metabolic processes and support normal cellular function. At higher doses, it may exhibit toxic effects, including disruption of nucleotide synthesis and inhibition of cell proliferation. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of pterins and folates. It interacts with enzymes such as dihydrofolate reductase and pteridine reductase, which are crucial for the reduction of dihydrofolate to tetrahydrofolate. This reduction is essential for nucleotide and amino acid synthesis, highlighting the compound’s role in maintaining cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments, influencing its biochemical activity. The compound’s distribution is critical for its role in metabolic processes and its impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is essential for elucidating its role in cellular metabolism and its impact on various biochemical pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Diaminopteridine-6-carboxylic acid can be synthesized through nucleophilic displacement reactions. One common method involves the reaction of 6-bromomethyl-2,4-diaminopteridine with various nucleophiles, such as oxygen, nitrogen, and sulfur nucleophiles . The reaction conditions typically involve the use of acid or base hydrolysis to convert the intermediate compounds into the desired product .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Diaminopteridine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while nucleophilic substitution reactions can produce a range of substituted pteridines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Folic Acid: A related compound that also contains a pteridine ring and is essential for DNA synthesis and repair.

Biopterin: Another pteridine derivative that serves as a cofactor for hydroxylation reactions in the body.

Uniqueness

2,4-Diaminopteridine-6-carboxylic acid is unique due to its specific structure and functional groups, which allow it to participate in a variety of chemical reactions and biological processes. Its ability to undergo nucleophilic substitution reactions makes it a versatile compound for synthetic chemistry .

Propriétés

IUPAC Name |

2,4-diaminopteridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6O2/c8-4-3-5(13-7(9)12-4)10-1-2(11-3)6(14)15/h1H,(H,14,15)(H4,8,9,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVOUUFGXQVMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 2,4-Diaminopteridine-6-carboxylic acid in pharmaceutical analysis?

A: this compound plays a crucial role in the analysis of the chemotherapy drug methotrexate (MTX). It serves as a key degradation product and a detectable analyte in various analytical methods. [, , ] For instance, MTX can be oxidized to this compound, a highly fluorescent compound, allowing for sensitive detection in biological samples like human urine and plasma. [, , ] This conversion is particularly useful for high-pressure liquid chromatography (HPLC) analysis with fluorescence detection, enabling the quantification of MTX at low concentrations. []

Q2: Can you elaborate on the analytical methods employed for determining this compound and its relevance to Methotrexate analysis?

A2: Several analytical techniques utilize the unique properties of this compound for analysis, particularly in the context of Methotrexate:

- High-Performance Liquid Chromatography (HPLC): Coupled with fluorescence detection, HPLC is widely used to quantify Methotrexate in biological samples. The method relies on oxidizing Methotrexate to the highly fluorescent this compound, which is then separated and detected. []

- Flow-Injection Electrochemical Oxidation Fluorimetry: This technique exploits the electrochemical oxidation of Methotrexate to this compound. The resulting fluorescence intensity is directly proportional to the Methotrexate concentration, enabling sensitive detection in samples like human urine. []

- Densitometry: Thin-layer chromatography (TLC) coupled with densitometric detection allows for identifying and quantifying this compound as an impurity in Methotrexate preparations. This method offers a direct and repeatable approach for quality control purposes. []

Q3: How is this compound synthesized, and are there alternative methods?

A: this compound can be efficiently synthesized by oxidizing its corresponding 6-(2-furyl)-substituted pteridine precursor using potassium permanganate. [] This method offers a more practical alternative to traditional approaches. While other oxidizing agents have been explored, potassium permanganate remains a preferred choice for this specific synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

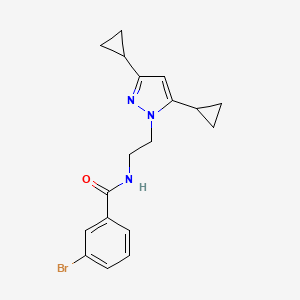

![N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B2639270.png)

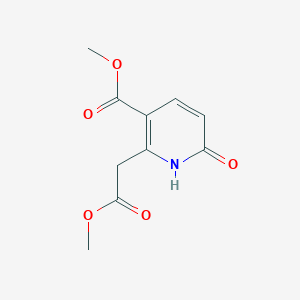

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B2639273.png)

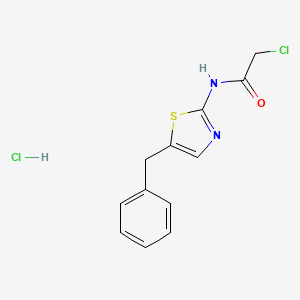

![2-(2,4-dichlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2639280.png)

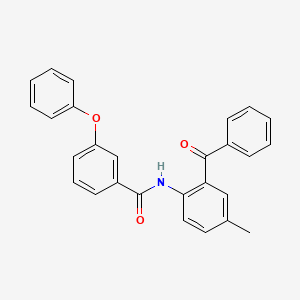

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2639281.png)

![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2639292.png)